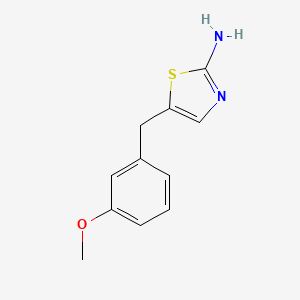

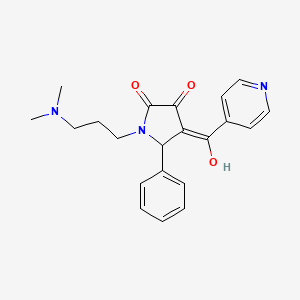

![molecular formula C15H15N3O2S B2613434 N-(6-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 941909-58-6](/img/structure/B2613434.png)

N-(6-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazole derivatives, such as N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide , are a class of compounds that have been studied for their potential biological activities . They are characterized by a benzene ring fused with a thiazole ring, which consists of a sulfur and nitrogen atom . This structure allows for a variety of reactions and interactions, making these compounds versatile in actions .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others . The specific synthesis process can vary depending on the desired substitutions and functional groups .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a benzene ring fused with a thiazole ring. The thiazole ring consists of a sulfur and nitrogen atom, allowing the pi (π) electrons to move freely from one bond to other bonds, rendering aromatic ring properties .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions due to the presence of the sulfur and nitrogen atoms in the thiazole ring. These reactions can include donor–acceptor, nucleophilic, and oxidation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific substitutions and functional groups present in the compound. Some general properties can include solubility in various solvents, melting points, and reactivity .

科学的研究の応用

Synthesis of 3-Methylisoxazole-5-Carboxamides Martins et al. (2002) reported the one-pot synthesis of six 3-methylisoxazole-5-carboxamides and twelve 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles from 3-methyl isoxazole-5-carboxylic acid. This synthesis process highlights the versatility of isoxazole carboxamides in synthesizing a wide array of compounds, potentially useful for various applications in medicinal chemistry and drug design (Martins et al., 2002).

Bimetallic Composite Catalysts for Arylated Furans and Thiophenes Synthesis Research by Bumagin et al. (2019) demonstrates the use of N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide as a ligand for bimetallic boron-containing heterogeneous catalysts. These catalysts were shown to be highly active in Suzuki reactions in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings, thus indicating the potential of isoxazole carboxamides in facilitating environmentally friendly chemical reactions (Bumagin et al., 2019).

Inhibition of Dihydroorotate Dehydrogenase by Isoxazol Derivatives A study by Knecht and Löffler (1998) explored the inhibitory effects of isoxazol derivatives on dihydroorotate dehydrogenase, a key enzyme in pyrimidine de novo synthesis. The findings reveal significant species-related differences in enzyme inhibition, which could provide insights into the development of novel therapeutic agents targeting pyrimidine synthesis in various organisms (Knecht & Löffler, 1998).

Safety And Hazards

将来の方向性

Benzothiazole derivatives are a promising area of research for the development of new therapeutic agents. Future research may focus on synthesizing new benzothiazole derivatives with improved biological activity, studying their mechanisms of action, and evaluating their safety and efficacy in preclinical and clinical trials .

特性

IUPAC Name |

5-methyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-8(2)10-4-5-11-13(7-10)21-15(16-11)17-14(19)12-6-9(3)20-18-12/h4-8H,1-3H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVADKVKHGPSMAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

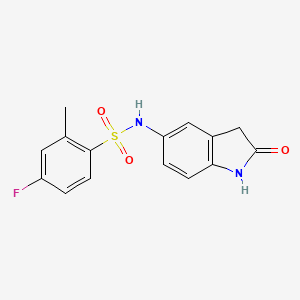

![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2613353.png)

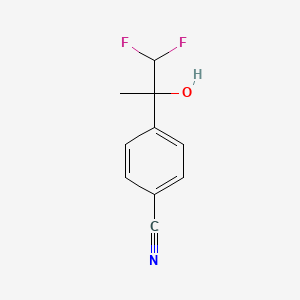

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2613354.png)

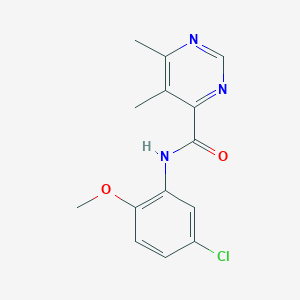

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2613358.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2613359.png)

![(1R)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2613361.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2613368.png)

![2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol](/img/structure/B2613369.png)

![N-(1-cyanocycloheptyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide](/img/structure/B2613374.png)